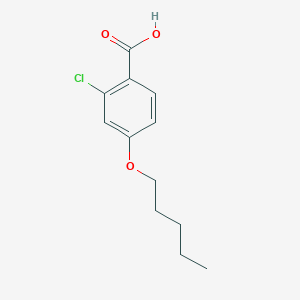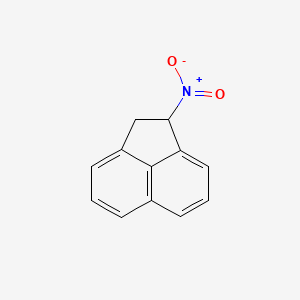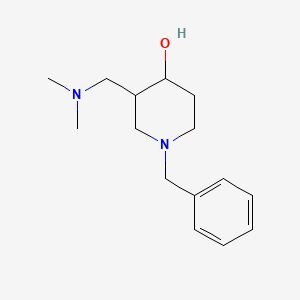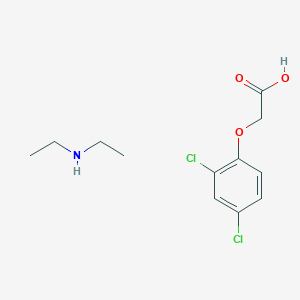
2,4-D-diethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a broad-spectrum herbicide used primarily for controlling broad-leaved weeds in various agricultural and non-agricultural settings . This compound is a phenoxy herbicide and is known for its selective, systemic action, being absorbed through roots and increasing biosynthesis and production of ethylene, which causes uncontrolled cell division and damages vascular tissue .
準備方法
The synthesis of 2,4-D-diethylammonium involves the reaction of 2,4-dichlorophenoxyacetic acid with diethylamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to maximize yield and purity .
化学反応の分析
2,4-D-diethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of dichlorophenol and other oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the aromatic ring.
Hydrolysis: In aqueous environments, this compound can hydrolyze to form 2,4-dichlorophenoxyacetic acid and diethylamine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions but often include various chlorinated phenols and amines .
科学的研究の応用
2,4-D-diethylammonium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of phenoxy herbicides and their environmental impact.
Biology: Research often focuses on its effects on plant physiology, particularly its role in inducing ethylene production and uncontrolled cell division.
Medicine: While not directly used in medicine, its analogs and derivatives are studied for potential therapeutic applications.
作用機序
The mechanism of action of 2,4-D-diethylammonium involves its absorption through plant roots and subsequent systemic distribution. It increases the biosynthesis and production of ethylene, leading to uncontrolled cell division and damage to vascular tissue. This results in the death of broad-leaved weeds while leaving grasses relatively unaffected . The molecular targets include various enzymes involved in ethylene biosynthesis and cell division pathways .
類似化合物との比較
2,4-D-diethylammonium is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used and studied for its herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with similar applications but different toxicity profiles.
The uniqueness of this compound lies in its specific formulation with diethylamine, which can influence its solubility, volatility, and overall efficacy as a herbicide .
特性
CAS番号 |
20940-37-8 |
|---|---|
分子式 |
C12H17Cl2NO3 |
分子量 |
294.17 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C4H11N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-5-4-2/h1-3H,4H2,(H,11,12);5H,3-4H2,1-2H3 |
InChIキー |
VQRSXYVRBBWVSQ-UHFFFAOYSA-N |
正規SMILES |
CCNCC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



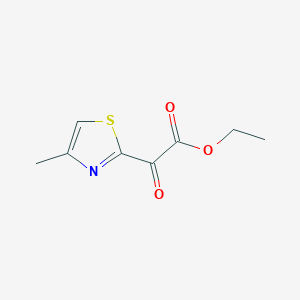
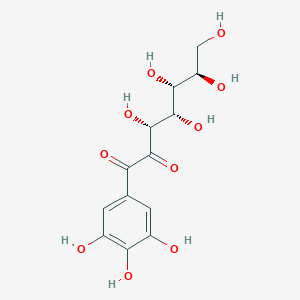
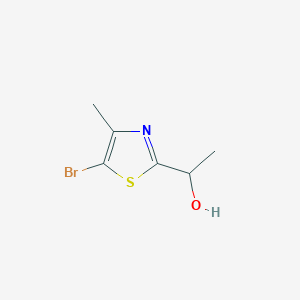

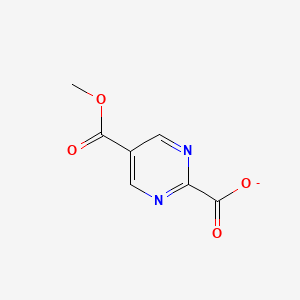
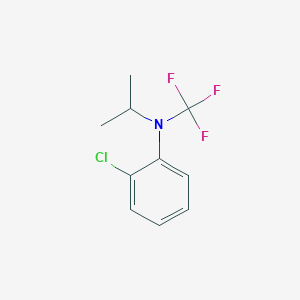

![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
